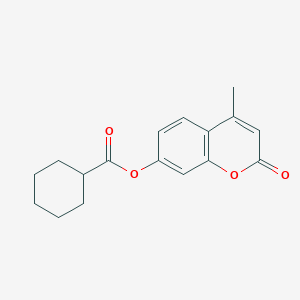![molecular formula C22H20O2S3 B289756 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole, also known as DMDBD, is a chemical compound that has gained attention for its potential applications in scientific research. DMDBD is a heterocyclic compound that contains sulfur and is structurally similar to benzodithiole. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research fields.
Mécanisme D'action
The exact mechanism of action of 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and pathways involved in inflammation, oxidative stress, and cancer cell proliferation. 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has also been found to modulate the expression of various genes and proteins involved in these processes.
Biochemical and Physiological Effects:
2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer and diabetes. 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has also been found to have anticancer properties and has been shown to inhibit cancer cell proliferation and induce apoptosis. Additionally, 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has several advantages for use in scientific research. It is relatively easy to synthesize and is stable under a range of conditions. It has also been found to be relatively non-toxic and has low side effects. However, 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has some limitations for use in lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole. One area of interest is the development of new drugs based on 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole. 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has been found to have promising anticancer and neuroprotective properties, and further research could lead to the development of new drugs for the treatment of these diseases. Additionally, 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has been studied for its potential use in the development of new antibiotics, and further research could lead to the discovery of new antimicrobial agents. Finally, further research is needed to fully understand the mechanism of action of 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole and its effects on various biological processes.
Méthodes De Synthèse
2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with thiourea and ammonium carbonate to form a Schiff base. The Schiff base is then reacted with carbon disulfide to form the dithiocarbamate intermediate. The intermediate is further reacted with 1,2-dibromoethane to form the final product, 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole.
Applications De Recherche Scientifique
2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has also been found to have antimicrobial properties and has been studied for its potential use in the development of new antibiotics.
Propriétés
Formule moléculaire |
C22H20O2S3 |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
2,6-bis(4-methoxyphenyl)-3,4λ4,5-trithiatricyclo[5.3.1.04,11]undeca-1,4(11),6-triene |
InChI |
InChI=1S/C22H20O2S3/c1-23-16-10-6-14(7-11-16)20-18-4-3-5-19-21(26-27(25-20)22(18)19)15-8-12-17(24-2)13-9-15/h6-13H,3-5H2,1-2H3 |
Clé InChI |
DXCAHDXHHCUSKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3CCCC4=C(SS(=C34)S2)C5=CC=C(C=C5)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3CCCC4=C(SS(=C34)S2)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



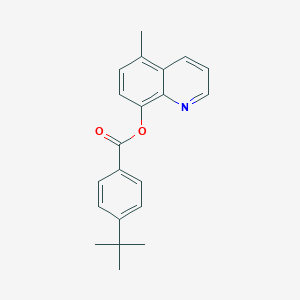
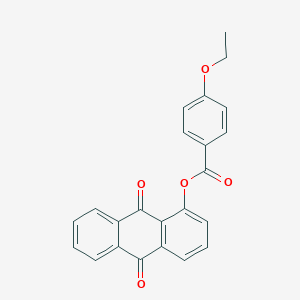
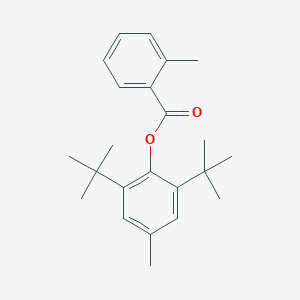
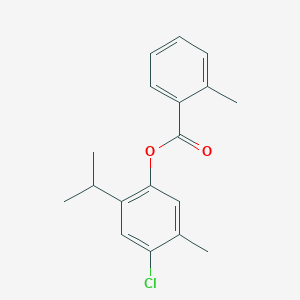
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)
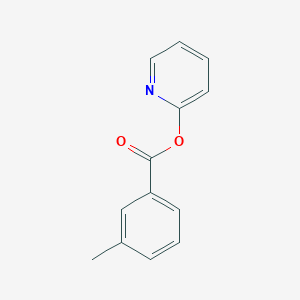
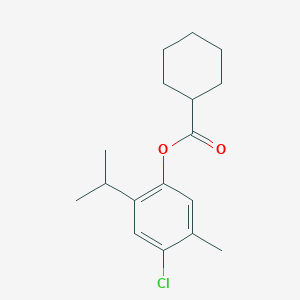
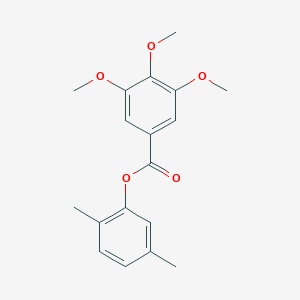
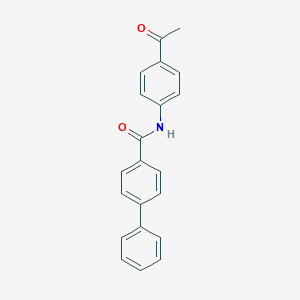
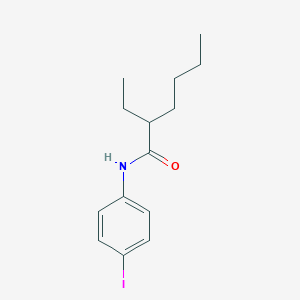
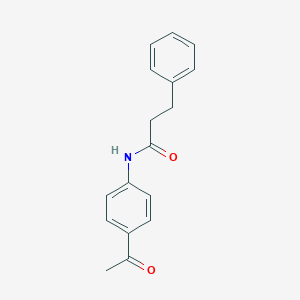

![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
